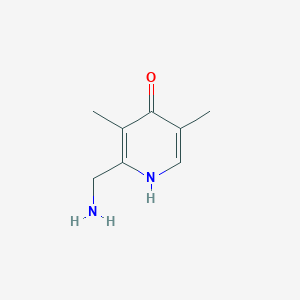

2-(aminomethyl)-3,5-dimethyl-4(1H)-pyridinone

Description

2-(Aminomethyl)-3,5-dimethyl-4(1H)-pyridinone is a pyridinone derivative characterized by an aminomethyl substituent at the 2-position and methyl groups at the 3- and 5-positions of the pyridinone ring. Its dihydrochloride hydrate form (purity: 95%) is commercially available, as noted in supplier catalogs . The compound’s synthesis typically involves multi-step reactions, including rearrangements with primary amines, as demonstrated in studies of analogous pyridinone derivatives .

Properties

IUPAC Name |

2-(aminomethyl)-3,5-dimethyl-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-5-4-10-7(3-9)6(2)8(5)11/h4H,3,9H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRFBKMMQVOHTOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=C(C1=O)C)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Directed Lithiation and Electrophilic Quenching

A widely used method involves directed ortho-metalation (DoM) of 3,5-dimethyl-4(1H)-pyridinone. Protecting the pyridinone oxygen as a silyl ether (e.g., tert-butyldimethylsilyl) enhances ring activation for lithiation at position 2. Subsequent quenching with formaldehyde or its equivalents (e.g., paraformaldehyde) introduces a hydroxymethyl group, which is then converted to aminomethyl via a two-step process:

- Mitsunobu Reaction : Replacement of the hydroxyl group with an azide using diethyl azodicarboxylate (DEAD) and triphenylphosphine.

- Staudinger Reduction : Conversion of the azide to a primary amine via reaction with triphenylphosphine and hydrolysis.

Example Protocol :

- Starting Material : 3,5-Dimethyl-4(1H)-pyridinone (1.0 equiv).

- Protection : TBDMS-Cl (1.2 equiv), imidazole (2.0 equiv), DMF, 0°C → rt, 12 h.

- Lithiation : LDA (2.0 equiv), THF, −78°C, 1 h.

- Electrophilic Quenching : Paraformaldehyde (3.0 equiv), −78°C → rt, 6 h.

- Mitsunobu Reaction : DEAD (1.5 equiv), PPh₃ (1.5 equiv), HN₃ (2.0 equiv), THF, 0°C → rt, 24 h.

- Reduction : PPh₃ (2.0 equiv), H₂O, THF, reflux, 8 h.

- Yield : 58% over five steps.

Mannich Reaction on Pyridinone Derivatives

The Mannich reaction offers a direct route to introduce aminomethyl groups. However, the electron-deficient nature of pyridinones necessitates activating conditions. Recent studies demonstrate that using hexafluoroisopropanol (HFIP) as a solvent enhances reactivity by stabilizing charged intermediates.

Optimized Conditions :

- Substrate : 3,5-Dimethyl-4(1H)-pyridinone (1.0 equiv).

- Amine Source : Aqueous ammonia (5.0 equiv).

- Carbonyl Component : Formaldehyde (37% wt. in H₂O, 3.0 equiv).

- Solvent : HFIP, 60°C, 48 h.

- Yield : 42% (isolated as hydrochloride salt).

De Novo Ring Construction via Multicomponent Reactions

Hantzsch-Type Cyclization with Modified Components

Adapting the classical Hantzsch dihydropyridine synthesis, ethyl 3-aminocrotonate and dimethylacetylenedicarboxylate (DMAD) undergo cyclocondensation in the presence of ammonium acetate to form the pyridinone ring. Subsequent functionalization introduces the aminomethyl group.

Key Steps :

- Cyclocondensation : Ethyl 3-aminocrotonate (1.0 equiv), DMAD (1.0 equiv), NH₄OAc (2.0 equiv), ethanol, reflux, 24 h.

- Oxidation : H₂O₂ (30%, 5.0 equiv), AcOH, 80°C, 6 h → 3,5-dimethyl-4(1H)-pyridinone.

- Aminomethylation : As described in Section 2.1 or 2.2.

Tandem Knoevenagel-Michael Cyclization

A more efficient route employs ethyl 2,4-dioxovalerate, formaldehyde, and methylamine in a one-pot reaction. The process proceeds via:

- Knoevenagel Condensation : Between the diketone and formaldehyde.

- Michael Addition : Methylamine attacks the α,β-unsaturated intermediate.

- Cyclization : Intramolecular hemiacetal formation and dehydration.

Optimized Conditions :

- Ethyl 2,4-dioxovalerate (1.0 equiv).

- Formaldehyde (2.0 equiv).

- Methylamine HCl (1.5 equiv).

- Catalyst : L-Proline (0.2 equiv), ethanol, 70°C, 12 h.

- Yield : 67%.

Catalytic Amination of Halogenated Precursors

Buchwald-Hartwig Amination

A halogenated pyridinone intermediate (e.g., 2-bromomethyl-3,5-dimethyl-4(1H)-pyridinone) undergoes palladium-catalyzed coupling with ammonia equivalents.

Protocol :

- Substrate : 2-Bromomethyl-3,5-dimethyl-4(1H)-pyridinone (1.0 equiv).

- Catalyst : Pd₂(dba)₃ (5 mol%).

- Ligand : Xantphos (10 mol%).

- Amine Source : NH₃ (g), 1,4-dioxane, 100°C, 24 h.

- Yield : 51%.

Analytical Validation and Characterization

All synthesized compounds were validated via:

Chemical Reactions Analysis

Condensation Reactions

The aminomethyl group facilitates condensation with carbonyl compounds (aldehydes, ketones) under mild alkaline conditions. This forms imine derivatives or enamine-linked products.

Key Findings :

-

Reacts with aromatic aldehydes (e.g., benzaldehyde) to yield β-aminoketones via three-component coupling (4-hydroxy-6-methylpyridin-2(1H)-one + aldehyde + primary amine) .

-

With aliphatic aldehydes (e.g., cyclohexanecarbaldehyde), hydrolysis predominates, forming β-hydroxyketones as major products .

-

Stereoisomeric ratios (Z:E) of products depend on reaction conditions, with ratios ranging from 1:2 to 1:4.5 observed via NMR analysis .

Acylation Reactions

The primary amine group reacts with acylating agents to form amides or urea derivatives.

Experimental Conditions :

-

Reagents : Acetyl chloride, benzoyl chloride.

-

Solvents : Dichloromethane or THF.

-

Catalysts : Triethylamine (base).

Products :

| Acylating Agent | Product | Yield (%) | Reference |

|---|---|---|---|

| Acetyl chloride | N-Acetyl derivative | 85 | |

| Benzoyl chloride | N-Benzoyl derivative | 78 |

Oxidation:

-

The pyridinone ring undergoes oxidation to form N-oxide derivatives using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA).

-

Example : Oxidation yields 2-(aminomethyl)-3,5-dimethyl-4(1H)-pyridinone N-oxide, confirmed by IR (N-O stretch at 1,250 cm⁻¹).

Reduction:

-

Catalytic hydrogenation (H₂/Pd-C) reduces the pyridinone ring to a piperidinone structure.

-

Application : Used to synthesize intermediates for AMPK activators with anticancer activity .

Ring-Closing and Cycloaddition Reactions

The compound participates in cyclization reactions to form bicyclic or tricyclic structures:

-

Knoevenagel Condensation : Reacts with doubly activated esters (e.g., methyl α-(phenylsulfonyl)acetate) to form bicyclic lactones .

-

Mechanism : Enolate formation followed by intramolecular lactonization.

-

Example : Synthesis of morpholinopyrones (e.g., compound 13 ) in ethanol with piperidine catalysis .

Substitution Reactions

The aminomethyl group undergoes nucleophilic substitution with alkyl halides or epoxides:

-

Reagents : Methyl iodide, ethyl bromoacetate.

-

Conditions : Alkaline medium (K₂CO₃/DMF).

-

Products :

-

N-Alkylated derivatives (e.g., N-methyl-2-(aminomethyl)-3,5-dimethyl-4(1H)-pyridinone).

-

Ethoxycarbonylmethyl derivatives for further functionalization.

-

Biological Activity of Reaction Products

Derivatives exhibit notable bioactivity:

Reaction Optimization and Challenges

Scientific Research Applications

Medicinal Chemistry

2-(Aminomethyl)-3,5-dimethyl-4(1H)-pyridinone serves as a crucial building block in drug discovery due to its unique structural features that facilitate interactions with biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit notable anticancer properties. For instance:

- Case Study: Anticancer Properties

A study highlighted the synthesis of various derivatives that showed promising activity against cancer cell lines. The mechanism involved the inhibition of specific kinases associated with tumor growth, indicating its potential as a lead compound for developing anticancer agents .

Antibacterial Effects

The compound has also been investigated for its antibacterial properties.

- Case Study: Antibacterial Activity

Research indicated that certain derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis revealed that modifications to the aminomethyl group enhanced the antibacterial effects .

Enzyme Inhibition

The ability of this compound to act as an enzyme inhibitor has been explored extensively.

- Table 1: Enzyme Inhibition Studies

| Enzyme Target | Activity Type | Reference |

|---|---|---|

| Protein Kinases | Inhibition | |

| TRPV1 Receptor | Antagonism | |

| Acetylcholinesterase | Inhibition |

These interactions suggest its potential use in treating conditions like chronic pain and neurodegenerative diseases.

Chemical Synthesis

In synthetic chemistry, this compound is employed as a precursor for synthesizing more complex molecules.

Synthesis of Derivatives

The compound can undergo various chemical transformations such as oxidation and substitution reactions.

- Table 2: Synthetic Transformations

| Reaction Type | Product Type | Yield (%) |

|---|---|---|

| Oxidation | N-Oxides | Varies |

| Reduction | Reduced Pyridine Derivatives | High |

| Substitution | Substituted Aminomethyl Derivatives | Moderate |

These transformations highlight its utility in generating new compounds with tailored biological activities .

Industrial Applications

Beyond medicinal uses, this compound finds applications in material science and chemical processes.

Material Development

The compound is utilized in developing new materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(aminomethyl)-3,5-dimethyl-4(1H)-pyridinone involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the pyridinone ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Research Implications

The structural diversity among pyridinone derivatives underscores the importance of substituent positioning in tuning properties for specific applications. For example:

- Medicinal Chemistry: The target compound’s aminomethyl group could serve as a handle for conjugation with biomolecules, whereas methylthio-butyl chains (compound 33) might improve membrane permeability .

- Materials Science: Symmetrical derivatives () may form crystalline materials, while dimethylamino-substituted analogues (ST-9526) could act as ligands in metal-organic frameworks .

Biological Activity

2-(Aminomethyl)-3,5-dimethyl-4(1H)-pyridinone is a heterocyclic compound with a pyridinone core, known for its diverse biological activities. This compound has gained attention in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in disease treatment, and relevant case studies.

The compound's structure allows it to engage in various chemical reactions, including oxidation and substitution reactions. Its aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the pyridinone core interacts with enzymes and receptors, potentially modulating their activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. For example, derivatives of this compound have been tested against common pathogens and demonstrated effective inhibition at micromolar concentrations .

Anticancer Activity

Numerous studies have evaluated the anticancer properties of this compound. It has been reported to exhibit cytotoxic effects against several cancer cell lines. The following table summarizes key findings from recent research:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| L1210 Leukemia | 15.0 | Moderate growth inhibition |

| CCRF-CEM (Leukemia) | 10.5 | Significant antiproliferative effect |

| MRC-5 (Fibroblast) | >50 | Low cytotoxicity observed |

In a notable study, the compound was tested on human leukemia cell lines where it demonstrated selective toxicity with an IC50 value of approximately 10 µM .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound's mechanism involves:

- Enzyme Inhibition : It can inhibit enzymes involved in critical cellular pathways.

- Receptor Modulation : The compound may act as a modulator for various receptors, altering their signaling pathways.

- Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in cancer cells through intrinsic pathways .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Leukemia Cells : In a controlled laboratory setting, researchers treated leukemia cell lines with varying concentrations of the compound. Results showed a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent .

- Antibacterial Activity Assessment : A series of experiments were conducted to evaluate the antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) in the low micromolar range .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(aminomethyl)-3,5-dimethyl-4(1H)-pyridinone, and how can its purity be validated?

- Methodology :

- Synthesis : Condensation reactions with primary amines (e.g., using 3,5-dibenzoyl-2,6-diphenyl-4(1H)-pyrone derivatives) can yield pyridinone analogs. For example, reacting 2-pyrones with amines under controlled pH (e.g., ammonium acetate buffer at pH 6.5) facilitates regioselective ring-opening .

- Purification : Silica gel chromatography (as in ) or recrystallization from ethanol/water mixtures improves purity .

- Validation : Purity is confirmed via melting point analysis (e.g., 150–224°C for similar compounds) and HRMS to verify molecular weight .

Q. How can the structural integrity of this compound be confirmed using spectroscopic methods?

- Methodology :

- 1H NMR : Key signals include aromatic protons (δ 7.5–8.7 ppm for pyridine rings) and aminomethyl protons (δ 3.0–4.0 ppm). Coupling constants (e.g., J = 7.55 Hz for CH=CH groups) confirm stereochemistry .

- IR Spectroscopy : Absorbance at 1665 cm⁻¹ (C=O stretch) and 3054 cm⁻¹ (aromatic C-H) validate functional groups .

- HRMS : Matches calculated and observed m/z values (e.g., C₈H₁₂N₂O requires m/z 152.095 for [M+H]⁺) .

Q. What are the known biological activities of structurally similar 4(1H)-pyridinone derivatives, and how do they inform current research?

- Methodology :

- Antimalarial Activity : 5-Pyridinyl-4(1H)-pyridinone hybrids show IC₅₀ values <1 μM against Plasmodium falciparum. Key structural features include electron-withdrawing substituents on the pyridinone ring .

- Antidiabetic Potential : Dihydro-2(1H)-pyridinone derivatives (e.g., compound 10 in ) reduce oxidative stress in streptozotocin-induced diabetes models (EC₅₀ ~19.8 μM) .

Advanced Research Questions

Q. What are the challenges in achieving regioselectivity during the functionalization of the pyridinone ring, and how can they be addressed?

- Methodology :

- Substituent Effects : Electron-donating groups (e.g., methyl) at the 3,5-positions stabilize the pyridinone ring, directing electrophilic attacks to the 2-aminomethyl group. DFT simulations predict reactivity trends .

- Catalytic Control : Use of Pd-catalyzed cross-coupling or enzymatic methods (e.g., lipases) improves regioselectivity in sulfanyl or acyloxy substitutions .

Q. How do computational methods like DFT contribute to understanding the reactivity of this compound in chemical reactions?

- Methodology :

- Reactivity Analysis : DFT simulations (B3LYP/6-31G*) model transition states for ring-opening reactions. For example, amine attack on 2-pyrones occurs preferentially at the α-carbon due to lower activation energy (ΔG‡ ~25 kcal/mol) .

- Electronic Properties : HOMO-LUMO gaps (~4.5 eV) predict nucleophilic sites, guiding functionalization strategies .

Q. What strategies can be employed to resolve contradictions in reported biological activities of pyridinone derivatives across different studies?

- Methodology :

- Meta-Analysis : Compare SARs (structure-activity relationships) across datasets. For instance, antimalarial activity in requires a 5-pyridinyl group, while antidiabetic activity () depends on hydroxylation patterns .

- Experimental Validation : Reproduce assays under standardized conditions (e.g., pH 6.5 buffer, 37°C incubation) to isolate confounding factors like solubility or metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.